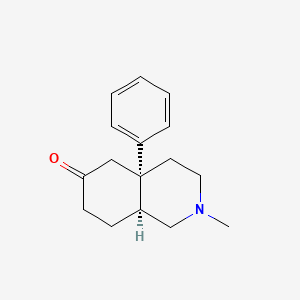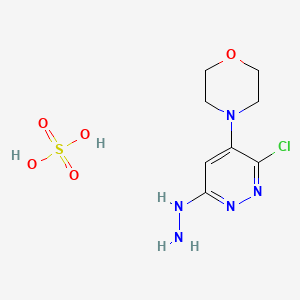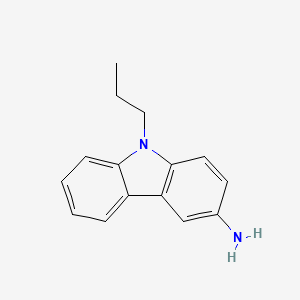
Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,5-dichlorophenyl group, an amino carbonyl group, and an ethyl ester group. Its molecular formula is C16H13Cl2NO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2,5-dichloro-: Similar in structure but lacks the amino carbonyl and ethyl ester groups.
Salicylic acid derivatives: These compounds share the hydroxybenzoic acid core but differ in their substituents.
Uniqueness
Benzoic acid, 5-(((2,5-dichlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
38507-84-5 |
|---|---|
Molekularformel |
C16H13Cl2NO4 |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
ethyl 5-[(2,5-dichlorophenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-2-23-16(22)11-7-9(3-6-14(11)20)15(21)19-13-8-10(17)4-5-12(13)18/h3-8,20H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
AGXFJSZSGQUEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)





![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)


